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Compound of Interest

Compound Name:
1-(2-Fluoroethyl)piperazine

hydrochloride

Cat. No.: B181602 Get Quote

CAS Number: 1089279-64-0

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated derivative of piperazine that holds

potential as a key building block in medicinal chemistry. The introduction of a fluoroethyl group

to the piperazine scaffold can modulate physicochemical properties such as lipophilicity and

metabolic stability, making it an attractive moiety for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the available chemical data, a

generalized synthesis protocol, and potential applications in drug discovery for 1-(2-
Fluoroethyl)piperazine hydrochloride (also referred to as 1-(2-Fluoroethyl)piperazine

dihydrochloride). It is important to note that while this compound is commercially available,

detailed experimental studies and biological activity data are limited in publicly accessible

scientific literature.

Chemical and Physical Properties
The fundamental properties of 1-(2-Fluoroethyl)piperazine hydrochloride are summarized

below. This data is compiled from various chemical suppliers.
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Property Value

CAS Number 1089279-64-0

Chemical Name 1-(2-Fluoroethyl)piperazine hydrochloride

Synonyms 1-(2-Fluoroethyl)piperazine dihydrochloride

Molecular Formula C₆H₁₅Cl₂FN₂

Molecular Weight 205.10 g/mol

Appearance White to off-white crystalline solid

SMILES FCCN1CCNCC1.[H]Cl.[H]Cl

Synthesis and Characterization
While specific, detailed, and peer-reviewed synthesis protocols for 1-(2-
Fluoroethyl)piperazine hydrochloride are not readily available in the scientific literature, a

general synthetic approach can be proposed based on standard organic chemistry principles

for the N-alkylation of piperazines.

Generalized Experimental Protocol: N-Alkylation of
Piperazine
A plausible method for the synthesis of 1-(2-Fluoroethyl)piperazine involves the nucleophilic

substitution of a suitable fluoroethylating agent with piperazine. The resulting free base would

then be converted to its hydrochloride salt.

Materials:

Piperazine (anhydrous)

1-Bromo-2-fluoroethane or 1-fluoro-2-iodoethane

A suitable base (e.g., potassium carbonate, triethylamine)

An appropriate solvent (e.g., acetonitrile, DMF)
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Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

Anhydrous sodium sulfate

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

N-Alkylation: To a solution of an excess of piperazine in a suitable solvent (e.g., acetonitrile),

add a base such as potassium carbonate. This is to ensure a monosubstituted product is

favored and to neutralize the acid formed during the reaction.

Slowly add 1-bromo-2-fluoroethane to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and

monitor the reaction progress using an appropriate technique like Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, filter the reaction mixture to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Work-up and Extraction: Dissolve the residue in water and extract the aqueous layer with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate the desired

product from unreacted piperazine and piperazine dihydrobromide.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude 1-(2-Fluoroethyl)piperazine free

base.

Purification: The crude product can be purified using silica gel column chromatography.

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or

ethyl acetate).

Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

The hydrochloride salt should precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under

vacuum to yield 1-(2-Fluoroethyl)piperazine hydrochloride.

Characterization
The structure and purity of the synthesized compound would be confirmed using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be

used to confirm the presence of the fluoroethyl and piperazine protons and carbons,

respectively. The characteristic splitting patterns due to fluorine-hydrogen coupling would be

a key indicator of successful synthesis.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be

used to determine the molecular weight of the compound, typically observing the [M+H]⁺ ion

for the free base.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-H, N-H

(from the protonated amine), C-N, and C-F bonds.

Elemental Analysis: To confirm the elemental composition of the synthesized salt.

Applications in Drug Discovery
While specific biological activities for 1-(2-Fluoroethyl)piperazine hydrochloride have not

been reported in the literature, the piperazine moiety is a well-established "privileged scaffold"

in medicinal chemistry. The introduction of a fluoroethyl group can confer several advantageous

properties:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic

oxidation at that position, potentially increasing the half-life of a drug candidate.

Modulation of Basicity: The electronegative fluorine atom can reduce the pKa of the distal

nitrogen atom of the piperazine ring, which can influence its binding to biological targets and

affect its pharmacokinetic properties.
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Enhanced Binding Interactions: Fluorine can participate in favorable interactions with

biological targets, such as hydrogen bonding or dipole-dipole interactions.

Given these properties, 1-(2-Fluoroethyl)piperazine hydrochloride is a valuable building

block for the synthesis of novel compounds targeting a wide range of biological targets,

including G-protein coupled receptors (GPCRs), ion channels, and enzymes. It can be

incorporated into molecules to explore structure-activity relationships (SAR) and to optimize the

pharmacokinetic profiles of lead compounds.
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Caption: Generalized workflow for the synthesis and characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b181602?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role in Drug Discovery

Key Properties

1-(2-Fluoroethyl)piperazine HCl
(Building Block)

Chemical Synthesis
(Coupling Reactions)

Novel Chemical Entity
(Drug Candidate)

Biological Screening
(In vitro & In vivo assays)

Lead Optimization

Iterative Design

Metabolic Stability Modulated Basicity Enhanced Binding

Click to download full resolution via product page

Caption: Role as a building block in the drug discovery process.

Safety Information
Based on available supplier safety data sheets, 1-(2-Fluoroethyl)piperazine hydrochloride is

considered hazardous.
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Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated area or a fume hood.

Conclusion
1-(2-Fluoroethyl)piperazine hydrochloride is a chemical intermediate with potential utility in

the field of drug discovery. Its structure combines the versatile piperazine scaffold with a

fluoroethyl group, which can impart desirable pharmacokinetic properties to new molecular

entities. While detailed public data on its synthesis, characterization, and biological activity is

currently scarce, this guide provides a foundational understanding for researchers interested in

utilizing this compound in their synthetic and medicinal chemistry endeavors. Further research

into the specific applications and biological effects of this compound and its derivatives is

warranted.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-
Fluoroethyl)piperazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181602#1-2-fluoroethyl-piperazine-hydrochloride-
cas-number-1089279-64-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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